

NMR Characterization of Fmoc-4-Aph(Trt)-OH: A Comparative Guide

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Compound of Interest

Compound Name: Fmoc-4-Aph(Trt)-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of **Fmoc-4-Aph(Trt)-OH**, a crucial building block in solid-phase peptide synthesis. Due to the limited availability of specific experimental spectra for **Fmoc-4-Aph(Trt)-OH**, this guide presents a detailed projection of its expected ^1H and ^{13}C NMR spectral data. This is contrasted with the experimental data for a closely related alternative, Fmoc-4-amino-L-phenylalanine, to highlight the influence of the trityl protecting group on the NMR spectrum.

Comparison of NMR Data

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **Fmoc-4-Aph(Trt)-OH** and the reported data for Fmoc-4-amino-L-phenylalanine. These tables provide a clear, quantitative comparison of the two compounds.

Table 1: ^1H NMR Chemical Shift Comparison

Proton Assignment	Fmoc-4-Aph(Trt)-OH (Expected δ , ppm)	Fmoc-4-amino-L-phenylalanine (Reported δ , ppm)	Key Differences
Phenylalanine α -CH	4.5 - 4.8	~4.4	Downfield shift due to Trt group proximity.
Phenylalanine β -CH ₂	2.9 - 3.2	~2.9	Minor shift.
Phenylalanine Aromatic C2,6-H	6.8 - 7.0	~6.5	Shielding effect of the amino group in the alternative.
Phenylalanine Aromatic C3,5-H	6.5 - 6.7	~6.9	Upfield shift due to Trityl substitution.
Trityl Aromatic Protons	7.1 - 7.5	N/A	Characteristic broad multiplet for the 15 protons of the Trityl group.
Fmoc Aromatic Protons	7.2 - 7.8	7.2 - 7.8	Largely unaffected.
Fmoc CH & CH ₂	4.2 - 4.4	4.2 - 4.4	Largely unaffected.
NH (Amide)	~7.0	~5.3	Significant downfield shift due to Trityl group.
NH ₂ (Side Chain)	N/A	~3.5	Absent in the trityl-protected compound.

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon Assignment	Fmoc-4-Aph(Trt)-OH (Expected δ , ppm)	Fmoc-4-amino-L-phenylalanine (Reported δ , ppm)	Key Differences
Carboxyl C=O	172 - 176	~174	Minimal change.
Phenylalanine α -C	54 - 57	~56	Minor shift.
Phenylalanine β -C	37 - 40	~37	Minor shift.
Phenylalanine Aromatic C1	130 - 133	~129	
Phenylalanine Aromatic C4	145 - 148	~145	Significant downfield shift due to Trityl substitution.
Trityl Quaternary C	70 - 75	N/A	Characteristic signal for the central carbon of the Trityl group.
Trityl Aromatic Carbons	126 - 145	N/A	Multiple signals in the aromatic region.
Fmoc Carbonyl C=O	155 - 157	~156	Minimal change.
Fmoc Aromatic Carbons	120 - 144	120 - 144	Largely unaffected.
Fmoc CH & CH ₂	47, 67	~47, 67	Largely unaffected.

Experimental Protocols

A general protocol for the NMR characterization of Fmoc-protected amino acids is provided below.

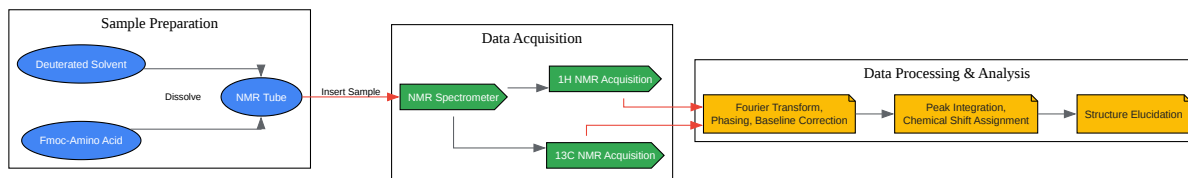
¹H and ¹³C NMR Spectroscopy

- Sample Preparation:** Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -NH and -COOH).

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is necessary.
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
 - Chemical shifts are referenced to the deuterated solvent signal.
- Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the resulting spectra.

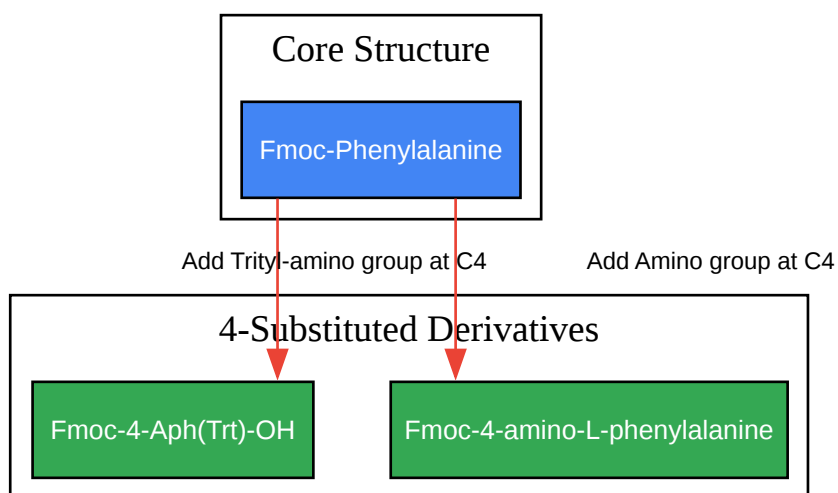
Visualization of Characterization Workflow

The following diagrams illustrate the logical workflow of NMR characterization and the structural relationship of the compounds discussed.



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Caption: Workflow for NMR Characterization of Fmoc-Amino Acids.



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Caption: Structural Relationship of Compared Compounds.

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